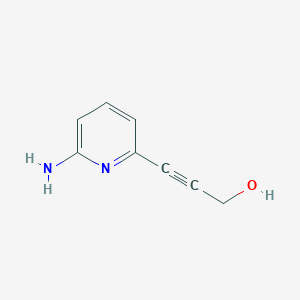

3-(6-Amino-2-pyridyl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-(6-aminopyridin-2-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C8H8N2O/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,6H2,(H2,9,10) |

InChI Key |

HUUACIALCVAHKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)C#CCO |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies

Convergent and Divergent Synthetic Pathways to the Core Structure

The creation of the 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol scaffold is often achieved through strategies that assemble the molecule from key fragments. These approaches can be broadly categorized as either convergent, where separate, complex fragments are combined late in the synthesis, or divergent, where a common intermediate is used to generate a variety of related structures.

Sonogashira Cross-Coupling Approaches for Csp-Csp2 Bond Formation

The Sonogashira reaction stands as a paramount method for forging the Csp-Csp² bond essential to the structure of this compound. mdpi.com This palladium-catalyzed cross-coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (a 2-halo-6-aminopyridine) is a highly effective and widely utilized technique. scirp.orgwikipedia.org The reaction is typically carried out under mild conditions, which is advantageous for the synthesis of complex molecules. wikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. This system typically comprises a palladium catalyst and, often, a copper(I) co-catalyst. wikipedia.org

Palladium Catalysts: Both palladium(0) and palladium(II) complexes can be used. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The active Pd(0) species can be generated in situ from Pd(II) precursors. wikipedia.org The choice of palladium catalyst and its loading are critical for optimizing the reaction, with research showing that even low catalyst loadings can be effective. researchgate.net

Copper Co-catalyst: Copper(I) salts, such as CuI, are frequently added to accelerate the reaction. mdpi.com The copper(I) ion is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org While beneficial, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. mdpi.com

Ligands: The ligands coordinated to the palladium center play a crucial role in the catalyst's activity and stability. libretexts.org Triphenylphosphine (B44618) (PPh₃) is a common ligand. scirp.org However, the use of electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of the reaction. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective alternative ligands. mdpi.com

A study on the synthesis of 2-amino-3-alkynylpyridines identified optimal conditions as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI in DMF at 100°C. scirp.org These conditions led to high yields (72% - 96%) for a variety of substrates. scirp.org

Table 1: Optimization of Sonogashira Reaction Conditions for Aminopyridine Scaffolds

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | up to 96 | scirp.org |

| Pd(OAc)₂(PPh₃)₂ | - | CuI | - | - | - | 100 (conversion) | mdpi.com |

When the pyridine (B92270) ring has multiple potential reaction sites, regioselectivity becomes a critical consideration. For a precursor like 2-amino-6-halopyridine, the coupling will occur at the position of the halogen. However, in cases of dihalopyridines, the outcome of the reaction is dictated by the relative reactivity of the carbon-halogen bonds.

Generally, the reactivity order for the halide is I > Br > Cl. libretexts.org This means that in a molecule containing both an iodo and a bromo substituent, the Sonogashira coupling will preferentially occur at the carbon-iodine bond. libretexts.orgresearchgate.net For substrates with identical halide substituents, the alkynylation tends to happen at the more electrophilic site. libretexts.org Studies on 4,6-dichloro-2-pyrone have shown that Sonogashira coupling occurs with high regioselectivity at the 6-position. nih.govrsc.org This selectivity is influenced by both kinetic and thermodynamic factors, with oxidative addition of the palladium catalyst being more favorable at the C-6 position. nih.govrsc.org The choice of catalyst and ligands can also be used to control the regioselectivity in some systems. rsc.org

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. mdpi.com For the synthesis of pyridyl-alkynyl structures, MCRs can rapidly generate molecular diversity. mdpi.com

While a direct MCR for this compound is not prominently documented, related strategies for synthesizing substituted pyridines are well-established. acsgcipr.orgscirp.org For instance, a one-pot, three-component condensation of an aldehyde, malononitrile, and an amino-uracil derivative can yield pyrido[2,3-d]pyrimidines. scirp.org Another approach involves the reaction of propargyl amines with unsaturated carbonyl compounds to form polysubstituted pyridines. nih.gov The development of a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides provides a modular route to allylic amines, which could potentially be adapted. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes to Pyridyl-Alkynyl Structures

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of pyridyl-alkynyl compounds. In this approach, a nucleophile displaces a leaving group on the aromatic pyridine ring. youtube.com For the synthesis of this compound, this would involve the reaction of a 2-halo-6-aminopyridine with a propargyl alcohol-derived acetylide. masterorganicchemistry.com

The success of SNAr reactions on pyridines depends on the nature of the leaving group and the reaction conditions. sci-hub.senih.gov The reactivity of halopyridines in SNAr often follows the order F > Cl > Br > I, which is the opposite of the trend observed in Sonogashira coupling. nih.gov These reactions can sometimes be slow and may require heating to proceed at a reasonable rate. youtube.com Microwave irradiation has been shown to dramatically decrease reaction times for the SNAr of halopyridines with various nucleophiles. sci-hub.se

Condensation Reactions as Precursors to Propargylic Systems

Condensation reactions are fundamental in organic synthesis and can be employed to construct the propargylic alcohol moiety or the pyridine ring itself. acsgcipr.org For example, the Hantzsch pyridine synthesis is a well-known condensation reaction that produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org The Bohlmann-Rahtz pyridine synthesis is another example that directly yields a pyridine derivative. acsgcipr.org

More specifically, a copper-catalyzed condensation polymerization of propargylic alcohols has been reported, highlighting a method to form polymers with repeating alkyne units. bohrium.com While not a direct synthesis of the target molecule, this demonstrates the utility of condensation reactions involving propargylic systems. Additionally, tandem condensation/alkyne isomerization/electrocyclization sequences starting from propargyl amines have been developed for the efficient synthesis of polysubstituted pyridines. nih.gov

Stereoselective Synthesis of Propargylic Alcohol Scaffolds

The creation of a specific stereocenter in propargylic alcohols, which are key structural motifs in many biologically active compounds and synthetic intermediates, is a significant challenge in organic synthesis. For a molecule such as this compound, achieving high enantioselectivity is crucial for its potential applications.

A prominent method for the enantioselective synthesis of propargylic alcohols is the asymmetric addition of terminal alkynes to aldehydes. organic-chemistry.orgorganic-chemistry.org This can be achieved using a chiral catalyst system, such as Zn(OTf)2 in conjunction with a chiral ligand like N-methylephedrine. organic-chemistry.orgresearchgate.net This approach is advantageous as it utilizes readily available starting materials and can be performed under mild conditions, often tolerating air and moisture. organic-chemistry.org The reaction proceeds by forming a new carbon-carbon bond and a stereogenic center in a single step, with reported enantiomeric excesses of up to 99%. organic-chemistry.org

Another powerful strategy involves the use of transition metal catalysts. Ruthenium, copper, and iridium complexes have been successfully employed in enantioselective propargylic substitution reactions. thieme-connect.comnih.gov For instance, ruthenium-catalyzed propargylic alkylation and copper-catalyzed propargylic amination have shown great promise. thieme-connect.com More recently, iridium-catalyzed enantioselective propargylic C–H silylation has emerged as a direct method for functionalizing the propargylic position of alkynes. nih.gov These methods often rely on the design of sophisticated chiral ligands that can effectively control the stereochemical outcome of the reaction.

Interactive Table 1: Catalytic Systems for Enantioselective Propargylic Alcohol Synthesis

| Catalyst System | Chiral Ligand/Additive | Substrates | Key Features |

| Zn(OTf)2 | (+)-N-Methylephedrine | Terminal alkynes, Aldehydes | Mild conditions, tolerates air/moisture, high enantioselectivity. organic-chemistry.org |

| In(III)/BINOL | BINOL | Terminal alkynes, Aldehydes | Bifunctional catalyst activating both substrates. organic-chemistry.org |

| Ti(OiPr)4 | BINOL | Alkynylzinc reagents, Aldehydes | Room temperature reaction, high enantioselectivity. organic-chemistry.org |

| Ruthenium Complexes | Chiral thiolate-bridged diruthenium complexes | Propargylic alcohols, Nucleophiles | Enantioselective propargylic substitution. thieme-connect.com |

| Iridium Complexes | Chiral ligands | Alkynes, Electrophilic silylating reagents | Direct enantioselective propargylic C-H functionalization. nih.gov |

Precursor Chemistry and Functional Group Interconversions

The successful synthesis of this compound hinges on the strategic preparation and manipulation of its key precursors: a substituted propargyl alcohol and an aminopyridine derivative.

Synthesis of Substituted Propargyl Alcohols and Derivatives

The core propargyl alcohol structure can be synthesized through various methods. A fundamental approach is the addition of a terminal alkyne to an aldehyde. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of a protected 2-ethynyl-6-aminopyridine with formaldehyde (B43269) or a suitable equivalent.

A powerful and widely used method for coupling terminal alkynes with aryl or vinyl halides is the Sonogashira cross-coupling reaction. wikipedia.orgresearchgate.net This palladium- and copper-catalyzed reaction is highly efficient for forming carbon-carbon bonds under mild conditions. wikipedia.org In the context of synthesizing the target molecule, a Sonogashira coupling between a protected 2-halo-6-aminopyridine and propargyl alcohol would be a viable strategy. mdpi.comnih.gov The reaction tolerates a wide range of functional groups, which is crucial when dealing with a multifunctional molecule like this compound.

Recent advancements have focused on developing more sustainable and efficient Sonogashira coupling protocols, including the use of recyclable ionic liquids as the reaction medium and copper-free conditions. benthamdirect.com

Derivatization of Aminopyridine Precursors

Aminopyridines are versatile building blocks in organic synthesis. nih.govresearchgate.net The starting material for our target compound, a 6-amino-2-substituted pyridine, can be prepared through several routes. One common method is the amination of a corresponding halopyridine. For instance, 2-chloro or 2-bromopyridines can react with an amine source to introduce the amino group. researchgate.net

Further derivatization of the aminopyridine ring is often necessary to introduce other functional groups or to modify the electronic properties of the molecule. For example, N-aminopyridinium salts, which can be synthesized from pyridines and electrophilic aminating reagents, offer a platform for various transformations. nih.gov Site-selective functionalization of the pyridine ring can be challenging, but methods like photoredox catalysis have been developed to achieve specific C-H functionalization. nih.gov

Protecting Group Strategies for Amino and Hydroxyl Functionalities

In a multi-step synthesis involving a molecule with both amino and hydroxyl groups, such as this compound, the use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.orgslideshare.net An effective protecting group strategy involves the selective protection and deprotection of these functional groups at different stages of the synthesis. organic-chemistry.org

For the amino group: Carbamates are the most common protecting groups for amines. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This group is stable under a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (carboxybenzyl): This group can be removed by catalytic hydrogenation, providing an orthogonal deprotection strategy to the acid-labile Boc group. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase peptide synthesis. masterorganicchemistry.comjpt.com

For the hydroxyl group: The hydroxyl group is typically protected as an ether or a silyl (B83357) ether. highfine.comscispace.com

Silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): These are widely used due to their ease of introduction and removal. highfine.com Their stability varies depending on the steric bulk of the substituents on the silicon atom, allowing for selective deprotection. highfine.com For example, a primary alcohol can be selectively protected in the presence of a secondary or tertiary alcohol using a bulky silyl group. wiley-vch.de

Benzyl (Bn) ethers: These are stable to a wide range of conditions and are typically removed by catalytic hydrogenation. highfine.com

Trityl (Tr) and Dimethoxytrityl (DMT) ethers: Due to their steric bulk, these are often used for the selective protection of primary alcohols. highfine.com

The choice of protecting groups depends on the specific reaction conditions planned for the subsequent steps of the synthesis. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is highly desirable for complex syntheses. organic-chemistry.org

Interactive Table 2: Common Protecting Groups for Amino and Hydroxyl Functionalities

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Amino | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA). masterorganicchemistry.com |

| Amino | Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (H2, Pd/C). masterorganicchemistry.com |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine). masterorganicchemistry.com |

| Hydroxyl | Trimethylsilyl | TMS | Mild acid or fluoride (B91410) ions. highfine.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBS or TBDMS | Acid or fluoride ions. highfine.com |

| Hydroxyl | Benzyl | Bn | Catalytic hydrogenation (H2, Pd/C). highfine.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and sustainable methods. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. biotage.com The use of microwave irradiation can be particularly beneficial for reactions like the Sonogashira coupling. organic-chemistry.orgmdpi.com

Several studies have demonstrated the successful application of microwave heating to Sonogashira reactions, significantly reducing reaction times from hours to minutes. organic-chemistry.orgmdpi.com Microwave-assisted protocols have been developed for both copper-catalyzed and copper-free Sonogashira couplings. benthamdirect.commdpi.com Furthermore, these reactions can often be carried out in more environmentally benign solvents, such as water or ionic liquids, further enhancing their green credentials. benthamdirect.comrsc.org The ability to perform these reactions in a sealed vessel under controlled temperature and pressure also improves safety and reproducibility. organic-chemistry.org The application of microwave-assisted synthesis to the preparation of this compound could offer a more efficient and sustainable route to this important compound.

Interactive Table 3: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes. organic-chemistry.org |

| Energy Consumption | Higher | Lower |

| Solvent Choice | Often requires high-boiling organic solvents | Can be performed in water or ionic liquids. benthamdirect.comrsc.org |

| Yields | Variable | Often higher yields. organic-chemistry.orgmdpi.com |

| Side Reactions | More prone to side reactions and decomposition | Reduced side reactions due to rapid heating. |

One-Pot Reaction Methodologies

The synthesis of this compound can be efficiently achieved through a one-pot Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne, in this case, propargyl alcohol, with an aryl or vinyl halide. For the synthesis of the target compound, a suitable starting material would be a 2-amino-6-halopyridine, such as 2-amino-6-bromopyridine (B113427) or 2-amino-6-iodopyridine.

A one-pot approach, where sequential reactions are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced waste, lower costs, and improved time efficiency. A plausible one-pot synthesis of this compound would involve the direct reaction of 2-amino-6-halopyridine with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂), often in combination with a phosphine ligand like triphenylphosphine (PPh₃). scirp.org A copper(I) salt, commonly copper(I) iodide (CuI), is used as a co-catalyst to facilitate the reaction. scirp.org The base, often an amine such as triethylamine (B128534) (Et₃N), is crucial for neutralizing the hydrogen halide formed as a byproduct during the reaction. scirp.orgwikipedia.org The choice of solvent can influence the reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) being commonly employed. scirp.orgnih.gov

A representative one-pot Sonogashira coupling for the synthesis of this compound is outlined below:

Reaction Scheme:

Table 1: Representative One-Pot Sonogashira Coupling Conditions

| Parameter | Condition |

| Aryl Halide | 2-Amino-6-bromopyridine |

| Alkyne | Propargyl alcohol |

| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5.0 mol%) |

| Copper Co-catalyst | CuI (5.0 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 3 hours |

This data is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, which can be adapted for the synthesis of the target compound. scirp.org

Solvent-Free or Environmentally Benign Reaction Media

In recent years, there has been a significant push towards developing more sustainable chemical processes, a concept often referred to as "green chemistry." A key aspect of this is the reduction or elimination of hazardous organic solvents. For the synthesis of this compound, exploring solvent-free conditions or the use of environmentally benign reaction media is a promising avenue for improvement.

While specific literature on the solvent-free synthesis of this exact compound is limited, general principles of green chemistry can be applied. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions, sometimes even in the absence of a solvent. The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation in greener solvents like ethanol (B145695) or even under solvent-free conditions.

Another approach involves the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the reactants in a Sonogashira coupling may have low solubility in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. For instance, robust Sonogashira couplings have been achieved in water using a quaternary ammonium (B1175870) salt as a surfactant. organic-chemistry.org

The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is another cornerstone of green chemistry. While homogeneous palladium catalysts are highly effective, their removal from the product can be challenging. Research into solid-supported palladium catalysts or palladium nanoparticles could pave the way for a more sustainable synthesis of this compound.

Table 2: Potential Environmentally Benign Approaches for Sonogashira Coupling

| Approach | Reaction Medium | Catalyst System | Potential Advantages |

| Microwave-Assisted Synthesis | Solvent-free or Ethanol | Homogeneous or Heterogeneous Pd catalyst | Reduced reaction times, improved yields, lower energy consumption |

| Aqueous Media | Water with surfactant | Water-soluble Pd catalyst or standard Pd/Cu system | Reduced use of volatile organic compounds, improved safety profile |

| Heterogeneous Catalysis | Various (including green solvents) | Solid-supported Pd catalyst (e.g., Pd on charcoal) | Catalyst recyclability, simplified product purification |

The exploration of these advanced synthetic methodologies will undoubtedly lead to more efficient, cost-effective, and environmentally friendly routes for the production of this compound and other valuable heterocyclic compounds.

Mechanistic Organic Chemistry and Reactivity Profiles

Chemical Transformations Involving the Propargyl Alcohol Moiety

The propargyl alcohol group, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, is a versatile functional group that participates in a variety of addition and transformation reactions.

Hydration and Reduction Reactions of the Alkynyl Group

The alkynyl group of 3-(6-amino-2-pyridyl)prop-2-yn-1-ol is susceptible to hydration reactions, which typically proceed via Markovnikov addition to yield α-hydroxy ketones. This transformation can be catalyzed by various methods, including the use of ionic liquids and CO2. For instance, a task-specific ionic liquid, [Bu4P][Im], has been shown to effectively catalyze the hydration of propargylic alcohols in the presence of atmospheric CO2, providing a green route to α-hydroxy ketones. researchgate.net

The reduction of the alkynyl group can lead to the formation of either an alkene or an alkane, depending on the reaction conditions and the catalyst employed. For example, catalytic hydrogenation using specific catalysts can selectively reduce the alkyne to a cis-alkene. Additionally, reductive coupling reactions of propargylic alcohols can be achieved under dual cobalt-photoredox catalysis to produce skipped dienes. nih.gov

Table 1: Hydration and Reduction Reactions of Propargylic Alcohols

| Reaction Type | Catalyst/Reagents | Product | Reference |

| Hydration | [Bu4P][Im]/CO2 | α-hydroxy ketone | researchgate.net |

| Reductive Coupling | Co/Photoredox catalyst | Skipped diene | nih.gov |

Oxidative Transformations of the Propargylic Alcohol

The propargylic alcohol moiety can undergo oxidation to afford various products, depending on the oxidant and reaction conditions. A common and mild oxidant for this transformation is activated manganese dioxide (MnO2), which selectively oxidizes propargylic alcohols to the corresponding α,β-unsaturated aldehydes or ketones without affecting the triple bond. acs.org This method is widely employed due to its selectivity and the mild, neutral conditions under which the reaction proceeds. acs.org The oxidation of polyunsaturated alcohols with MnO2 generally preserves the stereochemistry of any existing double bonds. acs.org

Table 2: Oxidative Transformations of Propargylic Alcohols

| Oxidant | Product | Key Features | Reference |

| Activated MnO2 | α,β-unsaturated aldehyde/ketone | Selective for activated alcohols, mild conditions | acs.org |

Propargyl/Allenyl Isomerization Mechanisms

Propargyl alcohols and their derivatives can undergo isomerization to form allenes. This rearrangement can be catalyzed by bases or transition metals. kulturkaufhaus.demdpi.com Base-catalyzed isomerization typically involves the deprotonation of the carbon adjacent to the carbonyl group (in the case of propargyl ketones) or the propargylic position, followed by protonation at the terminal carbon of the alkyne. kulturkaufhaus.de Weak bases like carbonates or tertiary amines can facilitate this process. kulturkaufhaus.de

Transition metal complexes, such as those of iridium(III), can also catalyze the isomerization of internal alkynes to allenes. mdpi.com The proposed mechanism involves the initial formation of a π-bound alkyne complex, followed by C-H bond activation at the propargylic position to form a metal-hydride intermediate, which then undergoes reductive elimination to yield the allene (B1206475) complex. mdpi.com

Table 3: Propargyl/Allenyl Isomerization

| Catalyst Type | General Mechanism | Substrate Example | Reference |

| Base | Deprotonation-protonation | Propargyl ketone | kulturkaufhaus.de |

| Transition Metal (e.g., Ir(III)) | C-H activation, reductive elimination | Internal alkyne | mdpi.com |

Cycloaddition Reactions (e.g., Cu-Catalyzed Alkyne-Azide Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govpsu.edu The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. psu.edu The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. ed.ac.uk This reaction has found widespread application in various fields, including medicinal chemistry and materials science. nih.govresearchgate.net

Table 4: Cu-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Reactants | Catalyst | Product | Key Features | Reference |

| Terminal Alkyne, Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, regioselective, mild conditions | nih.govnih.govpsu.edu |

Reactions at the Amino-Pyridyl Core

The 6-aminopyridine moiety of the title compound also exhibits a rich reactivity, primarily centered around substitution reactions on the pyridine (B92270) ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. However, the presence of the activating amino group at the 2-position can facilitate electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the displacement of a leaving group. For 2-aminopyridines, nucleophilic substitution is a powerful tool for further functionalization. Transition metal catalysis, for instance with ruthenium(II), can enable SNAr reactions of aminopyridines with amines as nucleophiles, proceeding through a transient η⁶-pyridine complex. nih.gov

Functionalization at the Amino Group (e.g., Amidation, Alkylation)

The exocyclic amino group of 2-aminopyridine (B139424) derivatives is a primary site for functionalization. However, its reactivity must be considered in competition with the endocyclic pyridine nitrogen, which is also nucleophilic.

Amidation: The acylation of 2-aminopyridines can proceed at either the exocyclic amino group (N') or the ring nitrogen (N1). Kinetic studies have shown that the reaction pathway is highly dependent on the acylating agent and solvent conditions. For instance, the acetylation of 2-aminopyridine with acetic anhydride (B1165640) in acetone (B3395972) proceeds via direct, rate-determining attack at the exocyclic amino group. publish.csiro.au In contrast, benzoylation with benzoyl chloride in acetone can involve initial attack at the ring nitrogen, followed by rearrangement, whereas in pyridine as a solvent, the reaction occurs directly on the exocyclic amine. publish.csiro.au The direct acylation of the amino group is often achieved using coupling reagents like EDC/HOBT, which can selectively promote C-acylation at other positions on a related imidazo[1,2-a]pyridine (B132010) scaffold, demonstrating the nuanced control required. acs.org The conversion of a carboxylic acid to a more reactive acyl chloride, often with reagents like oxalyl chloride or thionyl chloride, is a standard strategy to facilitate amidation. fishersci.itlibretexts.org

Interactive Data Table: Amidation of 2-Aminopyridine Derivatives

| Reactant | Acylating Agent | Conditions | Primary Product/Mechanism | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Acetic Anhydride | Acetone, 36°C | N'-acetylation (direct attack on amino group) | publish.csiro.au |

| 2-Aminopyridine | Benzoyl Chloride | Pyridine (solvent) | N'-benzoylation (direct attack on amino group) | publish.csiro.au |

| 2-Aminopyridine | Benzoyl Chloride | Acetone | N',N1-dibenzoyl product via ring-N intermediate | publish.csiro.au |

| 2-Aminoimidazo[1,2-a]pyridine | N-Boc-L-Phe | EDC/HOBT, DCM | C3-acylation (selective C-C bond formation) | acs.org |

Alkylation: Similar to amidation, alkylation can potentially occur at two nitrogen centers. However, studies show that N-alkylation of 2-aminopyridines with arylmethyl alcohols using ruthenium catalysts occurs selectively on the exocyclic amino group, with no products of pyridine ring alkylation detected. researchgate.net Facile methods for the N-monoalkylation of 2- and 3-aminopyridines have been developed using a carboxylic acid and sodium borohydride (B1222165) under mild conditions. researchgate.net While effective, alkylation of the amino group can sometimes lead to over-alkylation due to the increased nucleophilicity of the resulting secondary amine. nih.govchemrxiv.org To circumvent this, N-aminopyridinium salts have been introduced as effective ammonia (B1221849) surrogates that allow for controlled monoalkylation. chemrxiv.org

Interactive Data Table: N-Alkylation of 2-Aminopyridine Derivatives

| Reactant | Alkylating Agent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Benzyl Alcohol | [RuCl2(p-cymene)(NHC)], KOtBu, 120°C | Selective N-monoalkylation at the amino group | researchgate.net |

| 2-Aminopyridine | Carboxylic Acid | NaBH4, THF | N-monoalkylation at the amino group | researchgate.net |

| N-Arylaminopyridinium Salt | Alkyl Halide | Cs2CO3, CH3CN | Controlled N-monoalkylation | chemrxiv.org |

| 2-Mercaptopyridine derivative | Primary/Secondary Amine | DMSO, 50°C | Synthesis of N-substituted 2-aminopyridines | nih.gov |

Cyclization Reactions and Annulations Involving the Pyridine Nitrogen

The pyridine nitrogen and the appended functional groups in "this compound" create a scaffold ripe for cyclization and annulation reactions to build fused heterocyclic systems.

Annulation via Pyridinium (B92312) Ylides: The pyridine nitrogen can be readily converted into a pyridinium salt, which upon deprotonation can form a pyridinium ylide. These ylides are versatile 1,3-dipoles that participate in cycloaddition reactions. For example, pyridinium ylides undergo [3+2] cycloaddition with electron-deficient alkenes to furnish indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) cores. nih.govnih.govresearchgate.net This reactivity provides a powerful method for constructing bicyclic systems fused at the nitrogen atom. Similarly, cyclic pyridinium ylides can act as C1 synthons in [4+1] annulation reactions with azoalkenes to construct diverse spirocyclic skeletons. rsc.org

Intramolecular Cyclization: The presence of both an amino group and an alkynyl side chain on the pyridine ring allows for intramolecular cyclization. A strong precedent is the electrophile-induced 6-endo-dig cyclization of N-(2-alkynyl)anilines, which readily produces substituted quinolines under mild conditions using reagents like I₂, ICl, or PhSeBr. nih.gov This pathway is highly relevant to the target molecule, suggesting it could undergo similar intramolecular annulation to form pyrido[1,2-b]pyridazine or related fused systems. Another powerful example is the [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA), where the amino group and the methyl group act as a four-atom component to build a fused pyrrole (B145914) ring, yielding a 6-azaindole (B1212597) scaffold. chemrxiv.org

Interactive Data Table: Cyclization and Annulation Strategies

| Starting Scaffold | Reaction Type | Key Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Pyridinium Salt | [3+2] Cycloaddition | Base, Alkene (e.g., nitrostyrene) | Indolizine / Pyrazolo[1,5-a]pyridine | nih.govnih.gov |

| Cyclic Pyridinium Ylide | [4+1] Annulation | Azoalkene | Spirocyclic pyrazoline | rsc.org |

| N-(2-Alkynyl)aniline | 6-Endo-Dig Electrophilic Cyclization | I₂, NaHCO₃ | 3-Iodoquinoline | nih.gov |

| 3-Amino-4-methylpyridine | [4+1] Cyclization | Trifluoroacetic Anhydride (TFAA) | 6-Azaindole | chemrxiv.org |

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in "this compound" makes chemo- and regioselectivity critical considerations in its synthetic transformations. The key challenge is to direct reactions to a specific functional group (chemoselectivity) or a particular position (regioselectivity) while leaving others intact. rsc.orgnih.gov

The competition between the exocyclic amino group and the endocyclic pyridine nitrogen is a classic example of chemoselectivity. As discussed (3.2.2), acylation and alkylation can be directed to the amino group under specific conditions. publish.csiro.auresearchgate.net A notable example of achieving high chemoselectivity is the N-arylation of 2-aminopyridine derivatives with arynes, where careful tuning of conditions prevents side reactions such as attack by the pyridine nitrogen or the amide. acs.org

Regioselectivity is paramount when functionalizing the pyridine ring itself or when a reaction can proceed via multiple pathways. For instance, novel intermediate oxazoline[3,2-a]pyridiniums, formed from 2-substituted pyridines, exhibit remarkable regioselectivity upon reaction with nucleophiles. Quantum chemistry calculations revealed that anilines and simple aliphatic amines preferentially attack the C8a position to give N-substituted pyridones, while amines with an aromatic ring (e.g., benzylamine) favor attack at the C2 position to yield 2-substituted pyridines. nih.gov This selectivity is governed by cation-π interactions that stabilize the transition state for C2 attack. nih.gov Similarly, converting pyridines into phosphonium (B103445) salts allows for highly regioselective C4 functionalization, a position that is often difficult to access directly. acs.org

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the underlying mechanisms and kinetics of reactions involving the aminopyridine scaffold is essential for optimizing conditions and predicting outcomes.

Computational studies, particularly using Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms. DFT calculations on chiral pyridine-N-oxide catalysts showed that the oxygen atom is more nucleophilic than the nitrogen of the corresponding pyridine, and it acts as the nucleophilic site during acyl transfer reactions. acs.org In another example, quantum chemistry calculations were used to systematically explore the reaction mechanism and regioselectivity of nucleophilic attack on oxazoline[3,2-a]pyridiniums. nih.gov The calculated free energy barriers correctly predicted the experimentally observed product distributions, attributing the regiochemical outcome to the relative stability of the transition states. nih.gov Kinetic profiles have also been established for reactions such as the photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes, providing insight into catalyst performance and reaction progress over time. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular structure of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 6.0-8.5 ppm). The protons of the aminopyridine ring, in particular, would show characteristic shifts and coupling patterns. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely present as a triplet, and the hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The amino group (-NH₂) protons would also give rise to a broad singlet.

Anticipated NMR Data for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine-H | 6.5 - 8.0 | 110 - 160 | d, t |

| -CH₂OH | ~4.3 | ~50 | s |

| -OH | Variable | - | br s |

| -NH₂ | Variable | - | br s |

| -C≡C- | - | 70 - 90 | - |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, a suite of 2D-NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, for instance, confirming the connectivity between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connection between the propargyl alcohol moiety and the aminopyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The O-H stretch of the alcohol would appear as a broad band around 3300 cm⁻¹. The N-H stretching vibrations of the primary amine would be visible as two sharp peaks in the range of 3300-3500 cm⁻¹. The C≡C triple bond stretch would give a weak but sharp absorption around 2100-2200 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The alkyne C≡C stretch, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, aiding in its confirmation.

Anticipated Vibrational Spectroscopy Data

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | ~3300 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 (two sharp bands) | Moderate |

| C≡C Stretch (Alkyne) | 2100-2200 (weak, sharp) | Strong |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | Strong |

| C-O Stretch (Alcohol) | 1000-1260 | Weak |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous confirmation of the elemental formula of this compound, which is C₈H₈N₂O.

Expected HRMS Data

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₈H₈N₂O | 149.0715 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be useful for assessing the purity of the synthesized compound. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern. The fragmentation would likely involve the loss of small, stable molecules such as water (from the hydroxyl group), HCN (from the pyridine ring), and cleavage of the propargyl side chain, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. For "this compound," analysis would typically be performed in positive ion mode, yielding the protonated molecule [M+H]⁺.

In the absence of direct experimental data for the target compound, the fragmentation pattern can be predicted based on the known behavior of related structures, such as amino acids and peptides, which also contain amine and other functional groups susceptible to fragmentation. nih.govnih.gov The most likely fragmentation pathways for the [M+H]⁺ ion of "this compound" would involve the neutral loss of small molecules.

Key expected fragmentation patterns include:

Loss of Water (-18 Da): Dehydration of the primary alcohol in the prop-2-yn-1-ol side chain is a highly probable fragmentation pathway.

Loss of Ammonia (B1221849) (-17 Da): Fragmentation involving the amino group on the pyridine ring could lead to the loss of ammonia.

Cleavage of the Propargyl Side Chain: Fission of the bond between the pyridine ring and the propargyl group would result in fragments corresponding to the aminopyridine ring and the propargyl alcohol moiety.

Ring Fragmentation: The pyridine ring itself may undergo cleavage, leading to the loss of small neutral molecules like HCN or C2H2.

A study of 79 molecules of biological interest, including amino acids, using ESI-MS/MS provides a framework for understanding how such compounds fragment. nih.govresearchgate.net The analysis highlighted that many molecules can be detected in both positive and negative ionization modes, and the resulting fragmentation is crucial for their identification. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for "this compound" is not available in the reviewed literature, the structural parameters can be inferred from crystallographic data of related 2-aminopyridine (B139424) derivatives.

The molecular geometry of "this compound" would be defined by the bond lengths and angles within the 2-aminopyridine ring and the attached prop-2-yn-1-ol side chain. Studies on other pyridine and pyrimidine (B1678525) derivatives provide expected values for these parameters. For instance, in pyrimidine rings, C-N bond lengths have been reported to be in the range of 1.329–1.344 Å. researchgate.net The bond angles within the aromatic ring are expected to be approximately 120°, with some deviation due to the presence of the nitrogen heteroatom and the substituents.

The geometry of the prop-2-yn-1-ol side chain is dictated by the sp-hybridized carbon atoms of the alkyne, which would result in a linear C-C≡C-C arrangement with bond angles of approximately 180°. The C-O bond length of the primary alcohol is anticipated to be in line with typical values for similar structures. researchgate.net

Table 1: Expected Bond Lengths and Angles for this compound based on Related Structures

| Parameter | Expected Value | Reference Compound Type |

|---|---|---|

| C-N (pyridine ring) | ~1.33-1.35 Å | Pyrimidine derivatives researchgate.net |

| C-C (pyridine ring) | ~1.38-1.40 Å | Pyridine derivatives |

| C-N (amino group) | ~1.36 Å | 2-Aminopyridine derivatives |

| C≡C (alkyne) | ~1.20 Å | Terminal alkynes rsc.org |

| C-C (pyridyl-alkyne) | ~1.43 Å | Aryl-alkynes |

| C-O (alcohol) | ~1.42 Å | Primary alcohols |

| ∠ C-N-C (pyridine ring) | ~117° | 2-Aminopyridine derivatives |

| ∠ N-C-C (pyridine ring) | ~123° | 2-Aminopyridine derivatives |

Note: These are expected values and may vary in the actual crystal structure.

The crystal packing of "this compound" would be significantly influenced by intermolecular hydrogen bonding. The molecule contains several hydrogen bond donors (the amino group -NH2 and the hydroxyl group -OH) and acceptors (the pyridine nitrogen and the amino nitrogen).

Studies on mono- and diaminopyridine crystals have shown that the N-H···N(pyridine) hydrogen bond is typically the strongest and plays a primary role in the formation of the crystal lattice. epa.govresearchgate.net The amino group can also act as a hydrogen bond acceptor in certain positions. epa.govresearchgate.net In the case of "this compound," the following hydrogen bonding interactions are expected to be prominent:

N-H···N(pyridine): The amino group of one molecule forming a hydrogen bond with the pyridine nitrogen of a neighboring molecule.

O-H···N(amino): The hydroxyl group forming a hydrogen bond with the amino nitrogen of another molecule.

O-H···N(pyridine): The hydroxyl group interacting with the pyridine nitrogen.

N-H···O: The amino group forming a hydrogen bond with the hydroxyl oxygen of an adjacent molecule.

These interactions would likely lead to the formation of extended one-, two-, or three-dimensional networks in the solid state. acs.org The presence of multiple hydrogen bonding sites suggests the potential for complex and stable crystal packing arrangements.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophore in "this compound" is the 2-aminopyridine ring, which is expected to exhibit characteristic π→π* and n→π* transitions. researchgate.net The conjugation of the alkyne side chain with the pyridine ring may influence the position and intensity of these absorption bands.

Studies on various 2-aminopyridine derivatives show absorption maxima (λmax) typically in the UV region. For example, a series of 2-amino-6-phenylpyridine-3,4-dicarboxylates displayed an absorption maximum at around 270 nm. nih.gov Another study on 2-aminopyridine derivatives reported absorption wavelengths in a similar range. sciforum.net It is anticipated that "this compound" would also have its primary absorption bands in the UV region, likely between 250 and 350 nm.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Reference Compound Type |

|---|---|---|

| π→π* | ~270 - 320 | 2-Aminopyridine derivatives nih.gov |

Note: The exact λmax will be influenced by the solvent and the specific electronic effects of the prop-2-yn-1-ol substituent.

Other Relevant Spectroscopic and Analytical Techniques (e.g., EPR, Fluorescence)

Fluorescence Spectroscopy:

Many 2-aminopyridine derivatives are known to be fluorescent. researchgate.netnih.govresearchgate.net The 2-aminopyridine scaffold itself can exhibit significant fluorescence, with 2-aminopyridine in sulfuric acid having a quantum yield of around 64.3%. edinst.com The fluorescence properties are highly dependent on the substituents and the solvent environment.

For "this compound," the 2-aminopyridine core is expected to be the primary fluorophore. The emission wavelength would likely be in the violet-to-blue region of the spectrum. For instance, various 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles exhibit solid-state fluorescence with emission maxima in the range of 400–460 nm. researchgate.net A study of different 2-amino-6-phenylpyridine-3,4-dicarboxylates reported emission wavelengths around 480-485 nm in ethanol (B145695). nih.gov

The presence of the hydroxyl and amino groups, which can participate in hydrogen bonding with the solvent, may lead to solvatochromic effects, where the emission wavelength shifts with solvent polarity. The quantum yield of fluorescence will be influenced by the efficiency of non-radiative decay pathways, which can be affected by the flexibility of the propargyl alcohol side chain and intermolecular interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a technique used to study species with unpaired electrons. As "this compound" is a closed-shell molecule with no unpaired electrons in its ground state, it would be EPR-silent. This technique would not be directly applicable for its characterization unless it is converted into a radical species or a complex with a paramagnetic metal ion.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, would be employed to determine its optimized molecular geometry in the ground state. This calculation would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule.

A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G ) **

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C≡C | ~1.21 Å |

| C-C (alkyne-CH2) | ~1.45 Å | |

| C-O | ~1.43 Å | |

| C-N (pyridyl) | ~1.34 Å | |

| N-H (amino) | ~1.01 Å | |

| Bond Angle | C≡C-CH2 | ~178° |

| C-CH2-O | ~110° | |

| C-N-C (pyridyl) | ~118° | |

| Dihedral Angle | H-N-C-C (amino-pyridyl) | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis would map the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized on the electron-rich aminopyridine ring, particularly the amino group and the nitrogen atom in the ring. The LUMO would be expected to be distributed over the π-system of the pyridine (B92270) ring and the alkyne group. This distribution helps in identifying potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311G ) **

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Spectroscopic Property Predictions via Computational Methods

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of molecules.

Theoretical calculations of infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts are invaluable tools. DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in an IR spectrum. Key predicted vibrations would include the N-H stretches of the amino group, the C≡C stretch of the alkyne, the O-H stretch of the alcohol, and various C-C and C-N stretching and bending modes of the pyridine ring.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when compared to experimental data, can confirm the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Functional Group / Atom | Predicted Value |

| IR Frequencies (cm⁻¹) | O-H stretch | ~3400 |

| N-H stretch | ~3300, ~3200 | |

| C≡C stretch | ~2150 | |

| C-N stretch (pyridyl) | ~1600 | |

| ¹H NMR Chemical Shifts (ppm) | Pyridyl-H | 6.5 - 8.0 |

| CH₂ | ~4.3 | |

| NH₂ | ~5.0 | |

| OH | ~2.5 | |

| ¹³C NMR Chemical Shifts (ppm) | Pyridyl-C | 110 - 150 |

| C≡C | ~80, ~90 | |

| CH₂ | ~55 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited-state properties, such as electronic transitions. TD-DFT calculations would predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions of this compound, which correspond to its UV-Vis spectrum. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO), often of a π → π* or n → π* character.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (blue). The negative potential would be concentrated around the electronegative nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the nitrogen of the amino group, indicating these are sites susceptible to electrophilic attack. The positive potential would be located around the hydrogen atoms, particularly those of the amino and hydroxyl groups, making them potential sites for nucleophilic interaction. This mapping provides a powerful predictive tool for understanding non-covalent interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding interactions, charge distribution, and delocalization effects within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized, chemically intuitive bonding and lone pair orbitals.

In a hypothetical NBO analysis of this compound, researchers would examine the interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would likely include:

π → π* interactions: Delocalization of electrons from the π-bonds of the pyridine ring and the alkyne moiety to their corresponding antibonding orbitals. This would provide insight into the electronic conjugation within the molecule.

n → π* interactions: The delocalization of lone pair electrons from the nitrogen atom of the amino group and the pyridine ring nitrogen into the antibonding π* orbitals of the aromatic ring and the alkyne. These interactions are crucial for understanding the electronic communication between the substituents and the pyridine core.

The output of an NBO analysis typically includes a table detailing the donor and acceptor orbitals, their occupancies, and the second-order perturbation energy (E(2)), which quantifies the strength of the interaction.

Hypothetical NBO Interaction Table for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(amino) | π* (Pyridine ring) | Data not available |

| LP (1) N(pyridine) | π* (Alkyne) | Data not available |

| π (Pyridine ring) | π* (Alkyne) | Data not available |

| π (Alkyne) | π* (Pyridine ring) | Data not available |

| σ (C-H) | σ* (C-C) | Data not available |

| σ (O-H) | σ* (C-O) | Data not available |

Note: This table is for illustrative purposes only. The values for E(2) would need to be calculated using quantum chemistry software.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electron-rich and electron-poor regions.

For this compound, an MEP surface analysis would be expected to show:

Negative potential (red/yellow regions): Concentrated around the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atom of the hydroxyl group. These regions are indicative of lone pair electrons and are susceptible to electrophilic attack.

Positive potential (blue regions): Located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the amino group. These areas are prone to nucleophilic attack.

Intermediate potential (green regions): Likely covering the carbon framework of the pyridine ring and the propyne (B1212725) chain.

The MEP surface would provide crucial insights into the molecule's intermolecular interactions, such as hydrogen bonding, and predict its preferred sites for reaction.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction. It involves mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the activation energy barriers.

Activation Energy Barriers and Reaction Kinetics

Should a reaction involving this compound be studied, computational methods could determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. This is achieved by locating the transition state, which is a first-order saddle point on the potential energy surface.

By calculating the activation energies for different possible reaction pathways, chemists can predict the most likely mechanism and the feasibility of the reaction under various conditions. This information is directly related to the reaction kinetics, as a lower activation energy barrier corresponds to a faster reaction rate. For example, in a potential synthetic modification of the hydroxyl group, transition state analysis could predict whether the reaction proceeds via an SN1 or SN2 mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and analyze intermolecular interactions.

For this compound, an MD simulation could reveal:

Conformational Flexibility: The simulation would show the rotational freedom around the single bonds, such as the bond connecting the propyne group to the pyridine ring and the C-C and C-O bonds in the propanol (B110389) side chain. This would help identify the most stable conformations of the molecule.

Intermolecular Interactions: In a simulated condensed phase (e.g., in a solvent or in a crystal lattice), MD can be used to study how molecules of this compound interact with each other and with solvent molecules. This is particularly useful for understanding hydrogen bonding networks involving the amino and hydroxyl groups. The simulations can provide quantitative data on the strength and lifetime of these interactions.

Applications in Advanced Chemical Research and Materials Science

Role as Building Blocks in Complex Molecular Scaffolds

The compound's bifunctional nature is particularly valuable in the synthesis of heterocyclic systems and bio-inspired molecules. The interplay between the aminopyridine core and the propargyl side chain allows for a variety of cyclization and functionalization strategies.

The 6-amino-2-alkynylpyridine framework is a potent precursor for the synthesis of more complex, polysubstituted pyridine (B92270) and pyridone derivatives. Methodologies for creating polysubstituted pyridines often involve the cyclization of linear precursors or the decoration of an existing pyridine ring nih.gov. The subject compound is well-suited for such transformations. For instance, the amino group can participate in condensation reactions, while the alkyne moiety can undergo various transition metal-catalyzed cyclization reactions rsc.org.

One-pot, two-step syntheses have been developed for 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, demonstrating the utility of aminopyridine precursors in building complex pyridone systems nih.gov. While specific examples starting from 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol are not extensively detailed, its structure is analogous to intermediates used in these multi-step syntheses, suggesting its potential in similar synthetic cascades to produce novel pyridone-based compounds with potential biological activity mdpi.comnih.gov. Efficient syntheses of N-substituted 3-amino-2-pyridones from primary amines and ethyl nitroacetate have also been reported, highlighting the modularity of pyridone synthesis where the aminopyridine moiety serves as a key structural element figshare.com.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability nih.gov. The synthesis of peptidomimetics frequently employs strategies to create stable, non-natural linkages that replicate the spatial arrangement of amino acid residues. The terminal alkyne in this compound makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

This reaction allows the compound to be efficiently and regioselectively coupled with azide-functionalized amino acids or other molecular fragments to form a stable 1,2,3-triazole ring. This triazole serves as a robust and isosteric replacement for the amide bond in peptides. The rigid aminopyridine portion of the molecule can function as a novel, non-natural side chain, introducing unique conformational constraints and potential new binding interactions within a peptidomimetic scaffold. Thioamide ligands based on amino acids functionalized with 1,2,3-triazoles have been successfully used in catalysis, showcasing the utility of this linkage in creating functional molecules mdpi.com.

Table 1: Representative CuAAC Reaction for Peptidomimetic Synthesis This interactive table illustrates the general reaction between this compound and an azide-functionalized molecule (R-N₃) to form a triazole-linked peptidomimetic precursor.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Generic Azide (B81097) (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(6-Amino-2-pyridyl)-4-(R)-1,2,3-triazolyl-methanol |

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals. Their synthesis is often achieved through multicomponent reactions (MCRs), which allow for the rapid assembly of complex structures from simple starting materials ulisboa.ptresearchgate.net. A common strategy involves the reaction of an isatin derivative with a compound containing an active methylene (B1212753) group and other components researchgate.net.

While a direct synthetic route to spirooxindole-annulated thiopyrans using this compound is not prominently documented, the synthesis of novel spirooxindoles often involves 1,3-dipolar cycloaddition reactions nih.gov. The functional groups present in the subject compound, particularly the propargyl alcohol, could potentially participate in MCRs. For example, propargyl alcohols can be key components in cycloaddition cascades. A hypothetical MCR could involve the in-situ activation of the alkyne or alcohol to react with isatin-derived intermediates and a sulfur source to construct the desired spiro[indoline-3,4'-thiopyran] core. The development of such a reaction would provide a novel pathway to this important class of bioactive molecules nih.govbeilstein-journals.org.

The terminal alkyne of this compound is highly effective for synthesizing molecules containing multiple 1,2,3-triazole units. Research has demonstrated the synthesis of poly(1,2,3-triazolyl)-substituted perhalopyridines via the click reaction between terminal alkynes (derived from the reaction of perhalopyridines with propargyl alcohol) and various azides.

This strategy can be directly applied to this compound. By reacting it with organic azides under ultrasonic irradiation in the presence of a copper catalyst, novel poly(1,2,3-triazolyl)-substituted pyridines can be fabricated. This method is efficient, with yields often ranging from 71% to over 90%. The resulting polytriazole structures are of interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities.

Table 2: Synthesis of a Triazolyl-Substituted Pyridine This interactive table outlines the components and conditions for the fabrication of a triazolyl-substituted pyridine using the title compound as a precursor.

| Pyridine Precursor | Azide Reactant | Key Reagents | Reaction Conditions | Resulting Structure |

|---|---|---|---|---|

| This compound | Aryl or Alkyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (NaAsc) | Ultrasonic Irradiation, CH₂Cl₂/H₂O solvent | Pyridine core with a 1,2,3-triazole substituent |

Ligand Design in Coordination Chemistry

The specific arrangement of nitrogen atoms and other functional groups in this compound makes it an excellent candidate for a ligand in coordination chemistry.

The 6-amino-2-pyridyl moiety is a classic bidentate "N,N" chelating ligand. The pyridine nitrogen and the exocyclic amino group can coordinate to a single metal center, forming a stable five-membered ring. Such aminopyridinato ligands are known to stabilize transition metals in various oxidation states and create coordinatively unsaturated complexes that are active in catalysis.

Transition metal complexes involving aminopyridine ligands have been explored for a range of catalytic applications, including olefin polymerization and cross-coupling reactions researchgate.net. The coordination of a transition metal, such as palladium or rhodium, to the aminopyridine core can facilitate C-H activation or direct subsequent reactions involving the propargyl alcohol side chain. The versatility of transition metal complexes with ligands containing amino acids or similar functionalities is well-established in asymmetric catalysis, particularly in hydrogenation and C-C bond-forming reactions mdpi.com. The chiral center at the alcohol group in derivatives of this compound could also be exploited for enantioselective transformations.

Development of Functional Materials and Probes

The electronic and structural characteristics of this compound make it a valuable scaffold for creating advanced functional materials, particularly in the fields of optoelectronics and chemical sensing.

Organic materials with π-conjugated systems are central to the development of optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. taylorfrancis.com The pyridine ring coupled with the alkyne bridge in this compound forms a conjugated system. The amino group acts as an electron-donating group, while the pyridine ring can act as an electron-accepting unit, creating a donor-acceptor (D-A) type structure. taylorfrancis.comresearchgate.net This intramolecular charge transfer (ICT) characteristic is crucial for tuning the optical and electronic properties of materials. nih.gov

Systematic modification of the functional groups on such scaffolds allows for the fine-tuning of their fluorescent properties. rsc.org For instance, research on similar 2,6-bis(2-anilinoethynyl)pyridine scaffolds has demonstrated that altering pendant functional groups can systematically vary the material's photophysical characteristics. rsc.org This principle suggests that derivatives of this compound could be synthesized to achieve specific absorption and emission wavelengths, making them suitable for various optoelectronic applications.

Small-molecule fluorescent probes are powerful tools for detecting specific analytes, such as metal ions, with high sensitivity and selectivity. nih.govnih.gov Pyridine derivatives are a prominent class of compounds used in the design of fluorescent chemosensors. mdpi.com The sensing mechanism often relies on the coordination of the target analyte with heteroatoms in the probe molecule, which alters its photophysical properties, leading to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). beilstein-journals.orggoogle.com

The structure of this compound is well-suited for chemosensor design. The pyridine nitrogen and the amino group can act as a chelating unit to bind metal ions. nih.govlanl.gov Upon binding to a metal cation, the internal charge transfer (ICT) characteristics of the molecule can be modulated, resulting in a distinct fluorescence response. researchgate.netnih.gov For example, studies on other pyridine-based probes have shown selective fluorescence enhancement upon binding to specific metal ions like Al³⁺ or Cu²⁺. nih.govnih.gov The design principle involves integrating a fluorophore, a linker, and a recognition motif into a single molecule. nih.gov In this case, the aminopyridyl moiety can serve as both part of the fluorophore and the primary recognition site.

Table 2: Fluorescence Response of a Representative Pyridine-Based Chemosensor to Various Cations

| Cation Added | Fluorescence Intensity (Arbitrary Units) | Selectivity |

|---|---|---|

| None | 100 | - |

| Na⁺ | 110 | Low |

| K⁺ | 105 | Low |

| Mg²⁺ | 120 | Low |

| Ca²⁺ | 115 | Low |

| Al³⁺ | 1500 | High |

| Cu²⁺ | 80 (Quenching) | High |

| Zn²⁺ | 250 | Moderate |

This table is illustrative and based on typical performance of pyridine-based chemosensors described in the literature, not specific to this compound. nih.gov

Surface Chemistry and Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are widely investigated as corrosion inhibitors for metals, particularly for mild steel in acidic environments. tandfonline.commdpi.comekb.eg These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comrsc.org

The effectiveness of an organic corrosion inhibitor is largely determined by its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption, which involves electrostatic interactions between the charged molecule and the charged metal surface, and chemisorption, which involves the sharing of electrons between the inhibitor molecule and the metal's vacant d-orbitals to form a coordinate-type bond. rsc.org

The molecular structure of this compound contains multiple features that facilitate strong adsorption on metal surfaces. The nitrogen atoms of the pyridine ring and the amino group possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net The triple bond of the alkyne group provides a source of π-electrons, which can also interact with the metal surface. ekb.eg The presence of these multiple active centers allows the molecule to cover a larger surface area, enhancing its inhibitory effect. uotechnology.edu.iq The adsorption process is often described by isotherms, such as the Langmuir isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. tandfonline.comekb.egresearchgate.net

Once adsorbed, the inhibitor molecules form a protective film that acts as a physical barrier, blocking the active sites for corrosion and preventing corrosive species from reaching the metal surface. mdpi.comresearchgate.net The orientation of the adsorbed molecules plays a crucial role in the effectiveness of this barrier. It is generally proposed that inhibitor molecules displace water molecules from the metal surface and form a compact, hydrophobic layer. rsc.org

For pyridine derivatives, the mechanism involves the protonation of the nitrogen atom in the acidic solution, followed by electrostatic interaction with the negatively charged metal surface (due to adsorbed anions like Cl⁻). Simultaneously, chemisorption occurs through the donation of electrons from the nitrogen atoms and π-systems to the metal. tandfonline.comresearchgate.net This combined physisorption and chemisorption leads to the formation of a stable, dense protective film. The efficiency of such inhibitors typically increases with concentration, up to a point where a complete monolayer is formed. tandfonline.comuotechnology.edu.iq Studies on various pyridine derivatives have shown high inhibition efficiencies, often exceeding 95%, demonstrating the effectiveness of this class of compounds in mitigating corrosion. tandfonline.comuotechnology.edu.iqchemmethod.com

Table 3: Key Molecular Features of this compound for Corrosion Inhibition

| Molecular Feature | Role in Corrosion Inhibition |

|---|---|

| Pyridine Ring (N atom, π-electrons) | Strong chemisorption site via electron donation to metal d-orbitals. researchgate.net |

| Amino Group (-NH2) | Additional chemisorption site through nitrogen lone pair electrons. |

| Alkyne Group (π-electrons) | Contributes to adsorption via π-electron interaction with the metal surface. ekb.eg |

Supramolecular Structures Constructed via Intermolecular Interactions

Detailed crystallographic analysis of this compound provides critical insights into its solid-state packing and the specific intermolecular interactions at play. The molecule's unique combination of a hydrogen-bond-donating amino group and hydroxyl group, a hydrogen-bond-accepting pyridyl nitrogen atom, and an extended π-system facilitates the formation of robust and intricate supramolecular assemblies.

The primary interactions governing the crystal packing are strong hydrogen bonds. The amino group (-NH₂) and the hydroxyl group (-OH) act as effective hydrogen bond donors, while the pyridyl nitrogen is a primary acceptor. This leads to the formation of extended chains or sheets within the crystal lattice.